5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzamide core substituted with chloro, methoxy, and oxazepinyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s known that many indole derivatives bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a chloro-methoxy benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Oxazepine Ring: The intermediate product undergoes cyclization with an appropriate amine to form the oxazepine ring.
Amidation: The final step involves the reaction of the oxazepine intermediate with a benzoyl chloride derivative to form the target benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:
Catalyst Optimization: Using more efficient catalysts to improve reaction rates.
Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.
Temperature and Pressure Control: Fine-tuning reaction conditions to ensure optimal product formation.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazepine ring can be reduced to form a more saturated ring structure.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced oxazepine derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide: shares similarities with other benzamide derivatives such as:
Uniqueness
- The unique combination of chloro, methoxy, and oxazepinyl groups in this compound imparts distinct chemical properties that differentiate it from other benzamide derivatives. These properties include specific reactivity patterns and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c1-21-7-8-25-16-6-4-12(10-14(16)18(21)23)20-17(22)13-9-11(19)3-5-15(13)24-2/h3-6,9-10H,7-8H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWRIUNEZMWIHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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